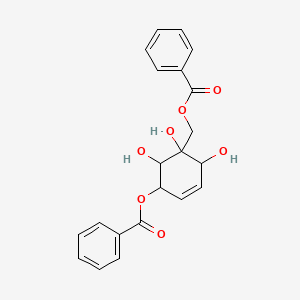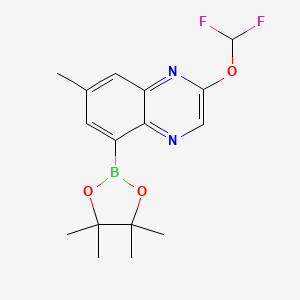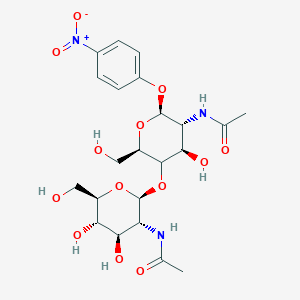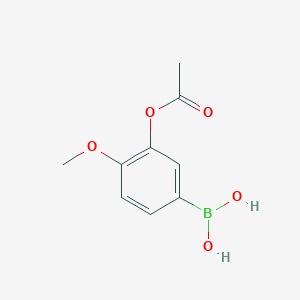
3-Acetoxy-4-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-4-methoxyphenylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of both acetoxy and methoxy functional groups attached to a phenyl ring, along with a boronic acid moiety. These structural features make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-methoxyphenylboronic acid typically involves the reaction of 3-hydroxy-4-methoxyphenylboronic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under mild conditions, usually at a temperature range of 50-60°C, to ensure the formation of the acetoxy group without affecting the boronic acid functionality .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetoxy-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Acetoxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Acetoxy-4-methoxyphenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the presence of the acetoxy and methoxy groups, which enhance the reactivity and stability of the compound during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Acetoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Acetoxy-4-methoxyphenylboronic acid is unique due to the presence of both acetoxy and methoxy groups on the phenyl ring, which provides a distinct reactivity profile compared to other similar compounds. This dual functionality allows for more versatile applications in synthetic chemistry and enhances its utility in various research and industrial contexts .
Propriétés
Formule moléculaire |
C9H11BO5 |
|---|---|
Poids moléculaire |
209.99 g/mol |
Nom IUPAC |
(3-acetyloxy-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5,12-13H,1-2H3 |
Clé InChI |
MPQVDHLVPHARQS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OC)OC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


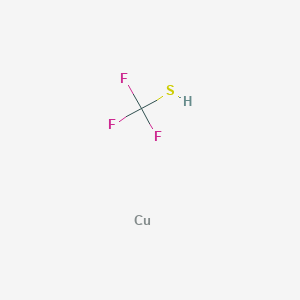

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
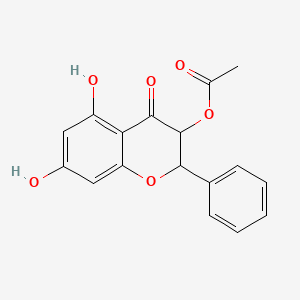
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
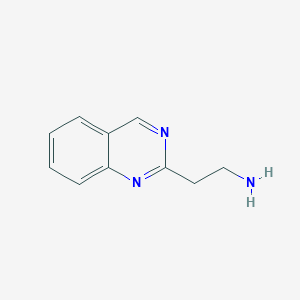
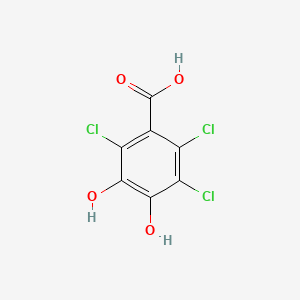
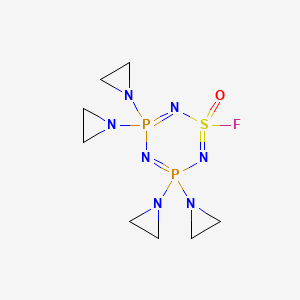

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
